Structural Divergence at Position 3: D-Serine vs. Diaminobutyric Acid Defines a Distinct Cationic and Hydrogen-Bonding Topology
Polymyxin D2 (and D1) uniquely contains D-serine at position 3 of the cyclic heptapeptide, whereas all clinically used polymyxins—polymyxin B₁, B₂, colistin A (E₁), and colistin B (E₂)—bear L-α,γ-diaminobutyric acid (Dab) at this position [1]. This substitution replaces a positively charged primary amine (pKa ~10.5) with a neutral hydroxymethyl side chain, reducing the net cationic charge at physiological pH and altering the local hydrogen-bonding surface presented to lipid A of lipopolysaccharide [1]. The D-configuration at the α-carbon further distinguishes it from any L-amino acid found at this locus in other natural polymyxins [2]. The biosynthetic basis—an auxiliary epimerization domain in module 3 of the PmxE nonribosomal peptide synthetase that converts L-Ser to D-Ser—is exclusive to the polymyxin D biosynthetic cluster [1].
| Evidence Dimension | Amino acid identity and stereochemistry at position 3 of the cyclic peptide |
|---|---|
| Target Compound Data | D-Ser (neutral, D-configuration) — Polymyxin D2 |
| Comparator Or Baseline | L-Dab (cationic, L-configuration) — Polymyxin B1/B2/E1/E2; D-Dab in Polymyxin A |
| Quantified Difference | Loss of one net positive charge per molecule; altered H-bond donor/acceptor pattern (qualitative structural difference with electrostatic consequences) |
| Conditions | Sequence confirmed by NMR and tandem mass spectrometry of natural products from P. polymyxa ATCC 10401 fermentation [1] |
Why This Matters
For researchers engineering polymyxin analogues with altered nephrotoxicity profiles or investigating charge-dependent LPS binding mechanisms, D2 provides a naturally occurring scaffold with a non-canonical D-Ser³ substitution unavailable in polymyxins B or E.
- [1] Galea CA, Han M, Zhu Y, Roberts K, Wang J, Thompson PE, Li J, Velkov T. Characterization of the Polymyxin D Synthetase Biosynthetic Cluster and Product Profile of Paenibacillus polymyxa ATCC 10401. J Nat Prod. 2017;80(5):1264-1274. doi:10.1021/acs.jnatprod.6b00807 View Source
- [2] Velkov T, Thompson PE, Nation RL, Li J. Structure-Activity Relationships of Polymyxin Antibiotics. J Med Chem. 2010;53(5):1898-1916. doi:10.1021/jm900999h View Source
